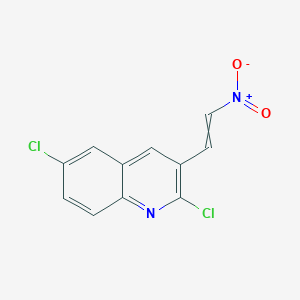
POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY) is a complex polymer known for its unique chemical structure and properties This compound is characterized by the presence of dicyanovinyl groups, which contribute to its distinctive reactivity and functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY) typically involves a multi-step process. One common method includes the polymerization of monomers containing dicyanovinyl groups under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the polymerization process .
Industrial Production Methods
In an industrial setting, the production of this compound) may involve large-scale polymerization reactors where the monomers are subjected to high temperatures and pressures to achieve the desired polymerization. The use of catalysts and initiators can also enhance the efficiency of the polymerization process .
Analyse Chemischer Reaktionen
Types of Reactions
POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY) undergoes various chemical reactions, including:
Oxidation: The dicyanovinyl groups can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the dicyanovinyl groups into different functional groups, altering the polymer’s properties.
Substitution: The polymer can undergo substitution reactions where the dicyanovinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce reduced forms with different functional groups .
Wissenschaftliche Forschungsanwendungen
POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY) has a wide range of scientific research applications, including:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Chemistry: Employed as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential use in biological systems, including drug delivery and bioimaging.
Industry: Utilized in the production of specialized polymers and materials for industrial applications.
Wirkmechanismus
The mechanism of action of POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY) involves its interaction with molecular targets through its dicyanovinyl groups. These groups can participate in various chemical reactions, leading to changes in the polymer’s properties. The pathways involved include electron transfer processes and the formation of covalent bonds with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY)
- POLY(4-(2 2-DICYANOVINYL)-N-BIS(METHOXY)
- POLY(4-(2 2-DICYANOVINYL)-N-BIS(ETHOXY)
Uniqueness
This compound) is unique due to its specific dicyanovinyl groups, which impart distinct electronic and chemical properties. Compared to similar compounds, it exhibits different reactivity and functionality, making it suitable for specialized applications in various scientific fields .
Eigenschaften
CAS-Nummer |
159624-03-0 |
|---|---|
Molekularformel |
((C14H13N3O2)(C12H19N2O2))n |
Molekulargewicht |
0 |
Synonyme |
POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY& |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-[2-hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol;hydrochloride](/img/structure/B1171135.png)

